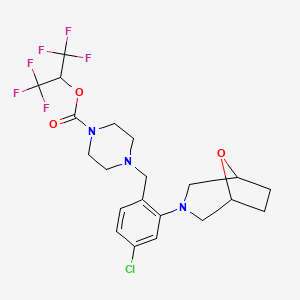
ACT-462206
Descripción general
Descripción
ACT-462206 es un antagonista dual del receptor de orexina que se ha investigado por su posible uso en el tratamiento del insomnio. Funciona inhibiendo los efectos estimulantes de los péptidos de orexina en ambos receptores de orexina 1 y orexina 2, que desempeñan un papel crucial en la regulación de la vigilia .
Aplicaciones Científicas De Investigación
Química: Utilizado como herramienta de investigación para estudiar los receptores de orexina y su papel en la regulación del sueño.
Biología: Investigado por sus efectos en los patrones de sueño y la vigilia en modelos animales.
Medicina: Explorado como un posible tratamiento para el insomnio y otros trastornos del sueño. .
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a los receptores de orexina.
Mecanismo De Acción
ACT-462206 ejerce sus efectos antagonizando los receptores de orexina 1 y orexina 2. Estos receptores están involucrados en la regulación de la vigilia y la excitación. Al inhibir estos receptores, this compound disminuye la vigilia y aumenta el sueño no REM y REM, mientras mantiene las arquitecturas naturales del sueño .
Análisis Bioquímico
Biochemical Properties
ACT-462206 inhibits the stimulating effects of the orexin peptides at both the orexin 1 and 2 receptors . It has IC50 values of 60 nM for Orexin 1 and 11 nM for Orexin 2 . This suggests that this compound has a high affinity for these receptors and can effectively block their activity.
Cellular Effects
This compound decreases wakefulness and increases non-rapid eye movement (non-REM) and REM sleep while maintaining natural sleep architectures in rat and dog electroencephalography/electromyography (EEG/EMG) experiments . This indicates that this compound can influence cell function by modulating the activity of orexin receptors, which play a crucial role in sleep/wake regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to orexin receptors, thereby inhibiting the stimulating effects of the orexin peptides This results in decreased wakefulness and increased sleep
Temporal Effects in Laboratory Settings
In humans, the sedative effects of this compound began 45 minutes after oral administration, and dissipated within 8 hours . Elevated plasma concentrations of this compound are sustained for over 24–36 hours after administration , suggesting that the compound has a long half-life in the body.
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to be dose-dependent
Métodos De Preparación
La síntesis de ACT-462206 implica un proceso de reacción de varios pasos. Los pasos clave incluyen:
- Reacción con trietilamina y éster etílico del ácido cloroformico en diclorometano a 20 °C durante 1 hora.
- Tratamiento con cloruro de hidrógeno en 1,4-dioxano a 20 °C durante 1 hora.
- Reacción final con N-etil-N,N-diisopropilamina en acetonitrilo a 20 °C durante 15 horas .
Análisis De Reacciones Químicas
ACT-462206 sufre varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas, aunque los reactivos y condiciones detallados no están ampliamente documentados.
Reducción: De forma similar a la oxidación, pueden ocurrir reacciones de reducción, pero no están ampliamente detalladas.
Comparación Con Compuestos Similares
ACT-462206 es único en comparación con otros antagonistas duales del receptor de orexina debido a sus afinidades de unión específicas y su perfil farmacocinético. Los compuestos similares incluyen:
Almorexant: Otro antagonista dual del receptor de orexina investigado para el tratamiento del insomnio.
SB-649868: Un compuesto con propiedades antagonistas del receptor de orexina similares.
Suvorexant: Un medicamento aprobado para el insomnio que también se dirige a los receptores de orexina.
This compound destaca por su perfil farmacodinámico favorable y su capacidad para mantener las arquitecturas naturales del sueño sin afectar significativamente la cognición y la función motora .
Propiedades
IUPAC Name |
(2S)-N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-11-15(2)13-16(12-14)21-20(23)19-5-4-10-22(19)27(24,25)18-8-6-17(26-3)7-9-18/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,21,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPQGZOBHSVTAQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361321-96-1 | |
| Record name | ACT-462206 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361321961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-462206 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ONO62P28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)





![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)




![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)
